methyl 5-bromo-2-methylpyridine-4-carboxylate
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Overview
Description
Methyl 5-bromo-2-methylpyridine-4-carboxylate is an organic compound belonging to the pyridine family. It is characterized by a bromine atom at the 5th position, a methyl group at the 2nd position, and a carboxylate ester group at the 4th position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 5-bromo-2-methylpyridine-4-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interaction with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-methylpyridine-4-carboxylate typically involves the bromination of 2-methylpyridine-4-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced by aryl or vinyl groups in the presence of palladium catalysts.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 5-azido-2-methylpyridine-4-carboxylate or 5-thio-2-methylpyridine-4-carboxylate.
Coupling: Formation of biaryl or vinyl derivatives.
Reduction: Formation of 5-bromo-2-methylpyridine-4-methanol.
Scientific Research Applications
Methyl 5-bromo-2-methylpyridine-4-carboxylate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of potential drug candidates for various diseases.
Industry: Acts as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 5-bromo-2-methylpyridine-4-carboxylate can be compared with other similar compounds such as:
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Similar structure but with a methoxy group instead of a methyl group, leading to different reactivity and applications.
5-Bromo-2-methylpyridine: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
1804406-76-5 |
---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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